![molecular formula C24H26O8 B14434029 4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid CAS No. 76020-57-0](/img/structure/B14434029.png)
4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is an organic compound with the molecular formula C28H52N2O6 It is known for its unique structure, which includes a decane backbone with two benzoic acid groups connected via ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of decanedioic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid has several scientific research applications, including:
Materials Science: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Chemistry: Employed in the study of etherification reactions and the development of new synthetic methodologies.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid involves its ability to form stable complexes with metal ions. The benzoic acid groups can coordinate with metal centers, while the decane backbone provides structural flexibility. This coordination ability is crucial for its applications in materials science and catalysis.
類似化合物との比較
Similar Compounds
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethyl-1-oxopiperidinium)
Uniqueness
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is unique due to its specific decane backbone and benzoic acid groups, which provide distinct coordination properties and structural flexibility. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over the spatial arrangement of ligands is essential.
特性
CAS番号 |
76020-57-0 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC名 |
4-[10-(4-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C24H26O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2,(H,27,28)(H,29,30) |
InChIキー |
OUCWQFYAFZRMLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
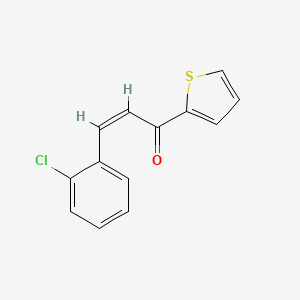
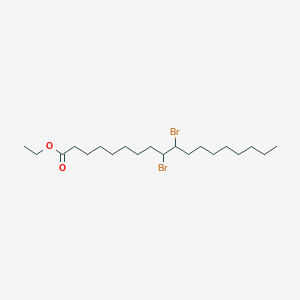
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
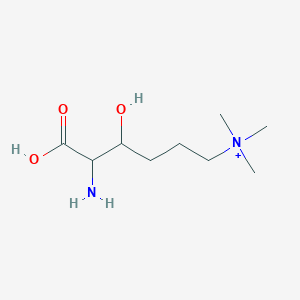

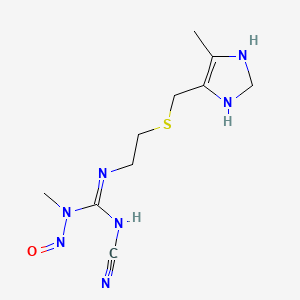

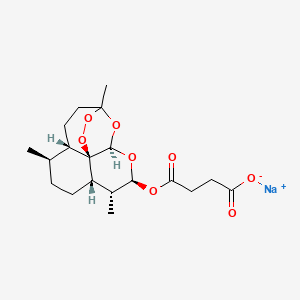
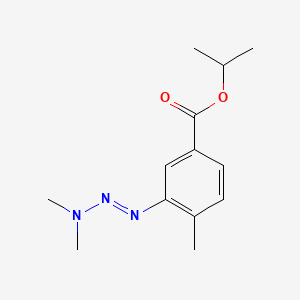
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
